(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Brand Name: Vulcanchem
CAS No.: 1184-20-9
VCID: VC0105591
InChI: InChI=1S/C39H54O8S2/c1-25-7-12-29(13-8-25)48(41,42)46-28-19-21-39(5)34-20-22-38(4)32(27(3)11-18-37(40)45-6)16-17-33(38)31(34)24-36(35(39)23-28)47-49(43,44)30-14-9-26(2)10-15-30/h7-10,12-15,27-28,31-36H,11,16-24H2,1-6H3/t27-,28-,31+,32-,33+,34+,35+,36+,38-,39-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C
Molecular Formula: C39H54O8S2
Molecular Weight: 715.0 g/mol

(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

CAS No.: 1184-20-9

Cat. No.: VC0105591

Molecular Formula: C39H54O8S2

Molecular Weight: 715.0 g/mol

* For research use only. Not for human or veterinary use.

(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate - 1184-20-9

Specification

CAS No. 1184-20-9
Molecular Formula C39H54O8S2
Molecular Weight 715.0 g/mol
IUPAC Name methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Standard InChI InChI=1S/C39H54O8S2/c1-25-7-12-29(13-8-25)48(41,42)46-28-19-21-39(5)34-20-22-38(4)32(27(3)11-18-37(40)45-6)16-17-33(38)31(34)24-36(35(39)23-28)47-49(43,44)30-14-9-26(2)10-15-30/h7-10,12-15,27-28,31-36H,11,16-24H2,1-6H3/t27-,28-,31+,32-,33+,34+,35+,36+,38-,39-/m1/s1
Standard InChI Key VLWUGOWENZPUIF-UXSAIDSISA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4C[C@@H]([C@@H]3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CC[C@@H]5[C@H](C)CCC(=O)OC)C)C
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator